Patent-Explicit HDAC6 Pharmacophore Inclusion vs. Generic 4-Chloroquinazoline Intermediates
6-Methoxy-2-methylquinazoline-4-thiol serves as the direct sulfide donor for constructing the 6-methoxy-2-methylquinazolin-4-yl thioether moiety explicitly claimed in Augustine Therapeutics' HDAC6 inhibitor patent US 12,421,222 B2 (filed 2022, published 2025) [1]. The patent's Claim 1 recites '2-hydroxy-N-((5-(2-((6-methoxy-2-methylquinazolin-4-yl)thio)acetyl)thiophen-2-yl)methyl)acetamide' and '(R)-2-hydroxy-N-((5-(2-((6-methoxy-2-methylquinazolin-4-yl)thio)acetyl)thiophen-2-yl)methyl)propanamide' as selected compounds from the claimed genus. By contrast, the corresponding 4-chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6) cannot directly furnish this thioether linkage without an additional chloride-to-thiol conversion step, which typically requires thiourea treatment followed by hydrolysis, adding 1–2 synthetic steps and reducing overall yield [2]. This patent-specific structural enumeration constitutes a proprietary differentiation that generic quinazoline building blocks do not share.
| Evidence Dimension | Patent claim inclusion; synthetic step count for thioether installation |
|---|---|
| Target Compound Data | Explicitly recited as the thioether precursor in Claim 1 of US 12,421,222 B2; 1 synthetic step to final thioether (direct alkylation of thiol/thione with α-halo ketone) |
| Comparator Or Baseline | 4-Chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6): not recited in the patent claims for the corresponding thioether products; ≥2 steps to thioether (chloride displacement with thiourea, hydrolysis, then alkylation) |
| Quantified Difference | Patent claim inclusion (binary: yes vs. no); 1 synthetic step saved vs. 4-chloro comparator |
| Conditions | Patent US 12,421,222 B2, Augustine Therapeutics, priority date Dec 22, 2022; synthetic route per standard thioquinazoline literature |
Why This Matters
For procurement decisions in IP-constrained drug discovery programs targeting HDAC6, only this compound provides direct synthetic access to the patent-protected pharmacophore space, eliminating the need for an intermediate thiolation step required by the 4-chloro analog.
- [1] Augustine Therapeutics. Substituted quinazolines as HDAC6 inhibitors. US Patent 12,421,222 B2 (US 2025/0145604 A1). Claim 1. Published May 8, 2025. View Source
- [2] Yang S, Li Z, Jin L, Song B, et al. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorg Med Chem Lett, 2007, 17(8), 2193–2196. General method: 4-chloroquinazolines + thiols → 4-thioquinazolines, K₂CO₃, acetone, reflux. View Source
